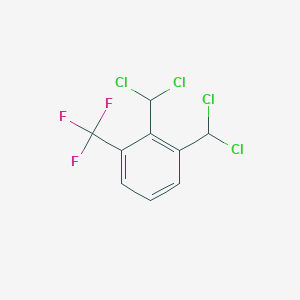
4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene
描述
4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene (HMTFC) is a versatile and important chemical compound with a wide range of applications in the fields of synthetic organic chemistry and materials science. HMTFC has been used in the synthesis of a variety of compounds, ranging from pharmaceutical drugs to polymers. It is also used as a reagent for the preparation of other compounds and as a catalyst in certain reactions. In addition, HMTFC has been used in the preparation of organic electrochemical materials, such as polymers and organic light-emitting diodes (OLEDs). HMTFC is also used in the synthesis of fluorinated compounds and as a starting material for the preparation of various organofluorine compounds.
作用机制
The mechanism of action of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene is not fully understood. However, it is believed to involve a series of nucleophilic substitution reactions, in which the 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene molecule acts as a nucleophile, attacking the electrophilic center of the substrate molecule. This process results in the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene are not fully understood. However, it is believed that 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene has the potential to interact with proteins and other biomolecules, and may have an effect on the function of certain enzymes. In addition, 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene has been shown to have antifungal and antibacterial activity, as well as being an effective antioxidant.
实验室实验的优点和局限性
The advantages of using 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene in lab experiments include its relatively low cost and availability, its ability to act as a nucleophile in certain reactions, and its potential for use in the preparation of a variety of compounds. However, there are some limitations to the use of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene in lab experiments. For example, it is not water-soluble, which can make it difficult to use in certain reactions. In addition, it can be toxic if not handled properly.
未来方向
There are several potential future directions for the use of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene. These include further research into its biochemical and physiological effects, its use as a reagent in the preparation of other compounds, and its potential use in the synthesis of polymers and other materials. In addition, further research into the mechanism of action of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene could lead to the development of new compounds with improved properties. Finally, 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene could be used in the development of new drugs and other therapeutic agents.
合成方法
4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene is synthesized via a process known as the Barton–McCombie reaction. This reaction involves the reaction of an alkyl halide with an alkoxide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a hydroxymethyl-trifluoromethylcyclohex-1-ene, which can then be converted to 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene via an acid-catalyzed dehydration reaction. This reaction is a useful method for the synthesis of 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene from readily available starting materials.
科学研究应用
4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, such as pharmaceuticals, polymers, and organofluorine compounds. It has also been used in the preparation of organic electrochemical materials, such as polymers and OLEDs. In addition, 4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene has been used as a reagent for the preparation of other compounds and as a catalyst in certain reactions.
属性
IUPAC Name |
[1-(trifluoromethyl)cyclohex-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h1-2,12H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRXGQKIXDCSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)(CO)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249761 | |
| Record name | 3-Cyclohexene-1-methanol, 1-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxymethyl-4-(trifluoromethyl)cyclohex-1-ene | |
CAS RN |
1858250-21-1 | |
| Record name | 3-Cyclohexene-1-methanol, 1-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-methanol, 1-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















